molecular formula C23H29ClN4O4S2 B2614743 N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride CAS No. 1217000-16-2

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride

Cat. No.: B2614743
CAS No.: 1217000-16-2
M. Wt: 525.08
InChI Key: CWBNVRWSOWBDQC-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a morpholinosulfonyl group, and a benzo[d]thiazolyl moiety. Its hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazole intermediate. This intermediate is then reacted with 4-(morpholinosulfonyl)benzoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • N-(3-Aminopropyl)methacrylamide hydrochloride
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

Compared to similar compounds, N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable tool in synthetic chemistry and biomedical research.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S2.ClH/c1-17-4-9-20-21(16-17)32-23(24-20)27(11-10-25(2)3)22(28)18-5-7-19(8-6-18)33(29,30)26-12-14-31-15-13-26;/h4-9,16H,10-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBNVRWSOWBDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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